

Application Notes: Adenosine Deaminase Activity Assay in Cell Lysates

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Compound of Interest

Compound Name: Deaminase, adenosine

Cat. No.: B8822767

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Introduction

Adenosine deaminase (ADA) is a crucial enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1][2] This enzyme is widely distributed throughout mammalian tissues, with particularly high levels in lymphocytes and macrophages.[1][3][4] ADA plays a significant role in the development and function of the immune system. Consequently, the measurement of ADA activity is a valuable tool for researchers in immunology, oncology, and drug development. Dysregulated ADA activity has been associated with various pathological conditions, including severe combined immunodeficiency (SCID) and certain types of cancer.[2] These application notes provide a detailed protocol for determining ADA activity in cell lysates using a colorimetric assay.

Principle of the Assay

The adenosine deaminase activity assay is based on the enzymatic conversion of adenosine to inosine by ADA present in the sample. The subsequent detection of inosine is achieved through a multi-step enzymatic reaction. Inosine is converted to hypoxanthine, which is then oxidized to uric acid and hydrogen peroxide (H_2O_2).[5][6] The hydrogen peroxide, in the presence of a peroxidase, reacts with a probe to generate a colored product. The intensity of the color, measured by absorbance, is directly proportional to the amount of inosine produced and, therefore, to the ADA activity in the sample.[7] Many commercially available kits utilize the formation of uric acid, which can be directly measured by its absorbance at 293 nm.[1][3][8]

Experimental Protocols

I. Materials and Reagents

Reagent/Material	Supplier	Catalog Number	Storage
ADA Assay Buffer (10X)	Sigma-Aldrich	MAK398A	-20°C
ADA Substrate (Adenosine)	Sigma-Aldrich	MAK398D	-20°C
ADA Convertor	Sigma-Aldrich	MAK398B	-20°C
ADA Developer	Sigma-Aldrich	MAK398C	-20°C
Inosine Standard (10 mM)	Sigma-Aldrich	MAK398F	-20°C
ADA Positive Control	Sigma-Aldrich	MAK398E	-20°C
Protease Inhibitor Cocktail	Roche	11836170001	4°C
96-well UV-transparent microplate	Corning	3635	Room Temp
Phosphate Buffered Saline (PBS)	Gibco	10010023	Room Temp
Deionized Water	-	-	Room Temp

II. Reagent Preparation

- **1X ADA Assay Buffer:** Prepare the 1X ADA Assay Buffer by diluting the 10X stock with deionized water. For example, mix 1 mL of 10X ADA Assay Buffer with 9 mL of deionized water. Store at 4°C. Before use, warm the buffer to 37°C.[8]
- **Lysis Buffer:** Prepare fresh Lysis Buffer by adding a protease inhibitor cocktail to the 1X ADA Assay Buffer according to the manufacturer's instructions. Keep the Lysis Buffer on ice.

- ADA Convertor and Developer: Reconstitute the lyophilized ADA Convertor and ADA Developer with 210 μL of 1X ADA Assay Buffer each. Mix gently by pipetting. Aliquot and store at -20°C . Avoid repeated freeze-thaw cycles.[\[1\]](#)[\[8\]](#)
- ADA Substrate and Positive Control: These reagents are typically provided ready-to-use or may require reconstitution as per the manufacturer's instructions. Aliquot and store at -20°C .[\[1\]](#)[\[9\]](#)
- Inosine Standard Curve Preparation:
 - Dilute the 10 mM Inosine Standard to 1 mM by adding 10 μL of the 10 mM stock to 90 μL of 1X ADA Assay Buffer.[\[8\]](#)
 - Prepare a series of standards in a 96-well plate by adding 0, 2, 4, 6, 8, and 10 μL of the 1 mM Inosine Standard to individual wells.
 - Adjust the volume in each well to 50 μL with 1X ADA Assay Buffer to obtain standards of 0, 2, 4, 6, 8, and 10 nmol/well.[\[8\]](#)

III. Sample Preparation (Cell Lysate)

- Cell Harvesting: For adherent cells, wash with ice-cold PBS and detach using a cell scraper. For suspension cells, pellet by centrifugation.
- Cell Lysis:
 - Resuspend the cell pellet ($1-5 \times 10^6$ cells) in 150-300 μL of ice-cold Lysis Buffer.[\[8\]](#)[\[9\]](#)
 - Disrupt the cells by pipetting up and down several times, followed by agitation on a rotary shaker for at least 15 minutes at 4°C .[\[1\]](#)[\[8\]](#)[\[9\]](#)
- Clarification: Centrifuge the cell homogenate at $16,000 \times g$ for 10 minutes at 4°C .[\[1\]](#)[\[8\]](#)[\[9\]](#)
- Lysate Collection: Carefully transfer the supernatant (cell lysate) to a pre-chilled tube. Keep the lysate on ice for immediate use or store at -80°C for future experiments. Avoid repeated freeze-thaw cycles.[\[1\]](#)[\[8\]](#)

- **Protein Quantification:** Determine the protein concentration of the cell lysate using a standard method such as the Bradford or BCA assay. This is necessary for normalizing the ADA activity.

IV. ADA Activity Assay Procedure

- **Plate Setup:**
 - Add 2-50 μL of cell lysate to the desired wells of a 96-well UV-transparent plate.
 - For unknown samples, it is recommended to test several volumes to ensure the readings fall within the linear range of the standard curve.[\[1\]](#)
 - Include a positive control (1-2 μL) and a reagent background control (50 μL of 1X ADA Assay Buffer).
 - Adjust the volume of all sample and control wells to 50 μL with 1X ADA Assay Buffer.[\[8\]](#)
- **Reaction Mix Preparation:**
 - Prepare a Reaction Mix for the number of assays to be performed. For each well, mix:
 - 44 μL 1X ADA Assay Buffer
 - 2 μL ADA Convertor
 - 2 μL ADA Developer
 - 2 μL ADA Substrate
 - Prepare a Background Control Mix without the ADA Substrate. For each background control well, mix:
 - 46 μL 1X ADA Assay Buffer
 - 2 μL ADA Convertor
 - 2 μL ADA Developer

- Reaction Initiation and Measurement:
 - Add 50 μ L of the Reaction Mix to each sample and positive control well.
 - Add 50 μ L of the Background Control Mix to the standard curve wells and sample background control wells.
 - Mix the contents of the wells thoroughly.
 - Pre-incubate the plate at 37°C for 5 minutes.[\[3\]](#)[\[8\]](#)
 - Measure the absorbance at 293 nm in kinetic mode for at least 30 minutes at 37°C, taking readings every 1-2 minutes.[\[3\]](#)[\[8\]](#)

Data Presentation

Table 1: Example Plate Layout for ADA Activity Assay

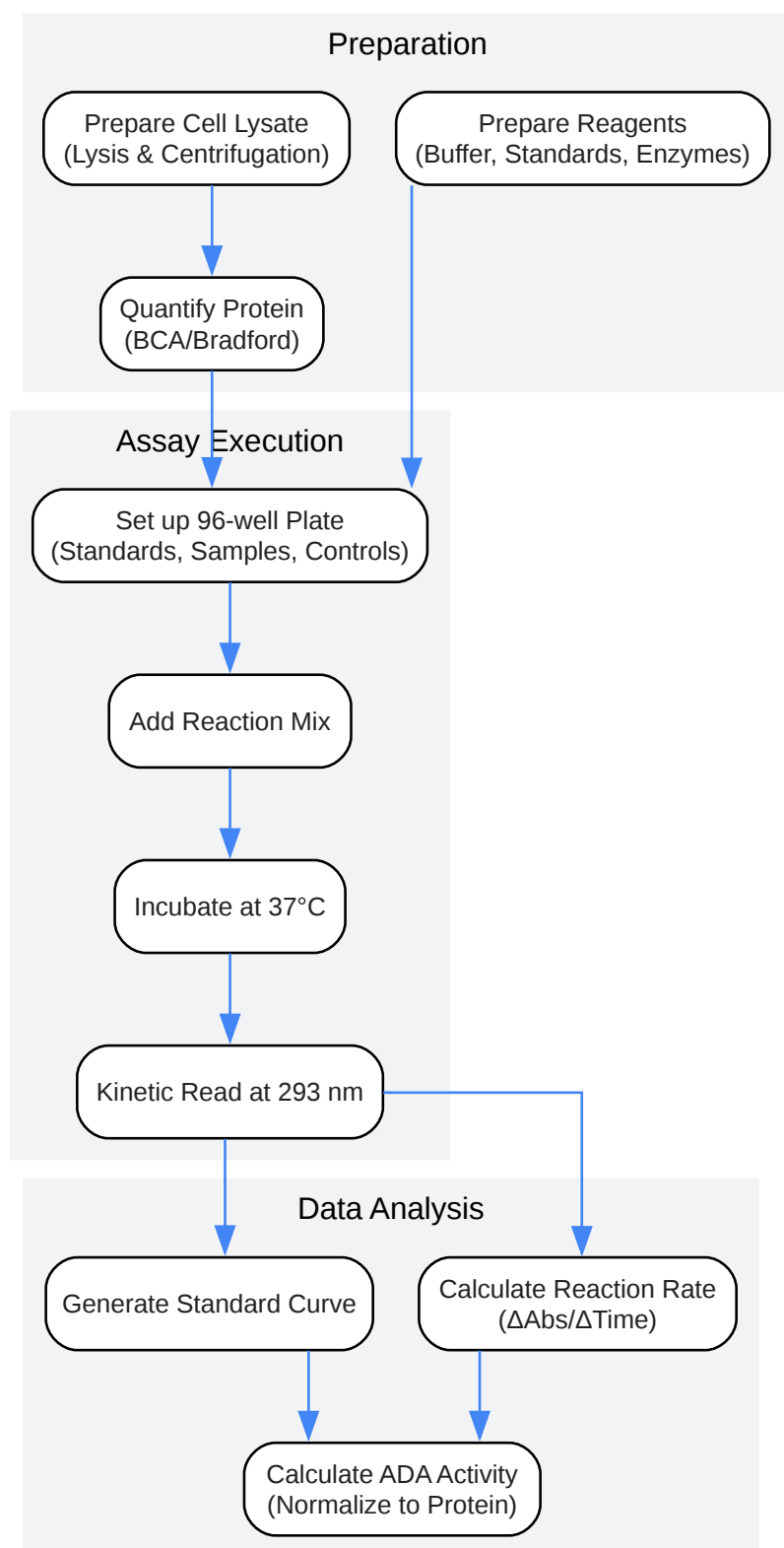
Well	Content	Volume
A1, B1	Standard 0 (Blank)	50 μ L
C1, D1	Standard (2 nmol)	50 μ L
E1, F1	Standard (4 nmol)	50 μ L
G1, H1	Standard (6 nmol)	50 μ L
A2, B2	Standard (8 nmol)	50 μ L
C2, D2	Standard (10 nmol)	50 μ L
E2, F2	Sample 1	20 μ L
G2, H2	Sample 1 Background	20 μ L
A3, B3	Sample 2	20 μ L
C3, D3	Sample 2 Background	20 μ L
D3, E3	Positive Control	2 μ L
F3, G3	Reagent Background	50 μ L

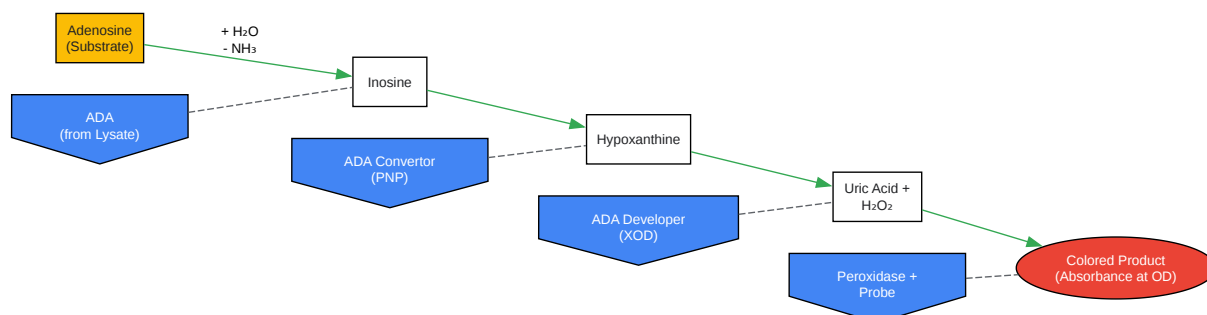
V. Data Analysis and Calculation

- **Standard Curve:** Subtract the absorbance of the 0 nmol standard from all other standard readings. Plot the corrected absorbance values against the corresponding nmol of inosine to generate a standard curve. Determine the equation of the line ($y = mx + c$).
- **Kinetic Analysis:** Choose two time points (T1 and T2) within the linear phase of the reaction. Obtain the absorbance values for the sample (AS1 and AS2) and the sample background (ABG1 and ABG2) at these time points.
- **Calculate Change in Absorbance (ΔA):**
 - $\Delta A_{\text{sample}} = AS2 - AS1$
 - $\Delta A_{\text{background}} = ABG2 - ABG1$
 - $\text{Corrected } \Delta A = \Delta A_{\text{sample}} - \Delta A_{\text{background}}$
- **Calculate Inosine Amount (B):** Using the standard curve equation, calculate the amount of inosine (B) in nmol produced during the reaction time ($\Delta T = T2 - T1$).
 - $B \text{ (nmol)} = \text{Corrected } \Delta A / \text{slope of the standard curve}$
- **Calculate ADA Activity:**
 - $\text{Activity (nmol/min/mg or mU/mg)} = (B / (\Delta T \times \mu\text{g of protein})) \times \text{Dilution Factor}$
 - One unit (U) of ADA is defined as the amount of enzyme that generates 1 μmol of inosine per minute at 37°C.

Visualization

Diagram 1: Experimental Workflow for ADA Activity Assay





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